molecular formula C10H13NO3 B8367697 Ethyl 2-(2-pyridinylmethoxy)acetate CAS No. 91012-58-7

Ethyl 2-(2-pyridinylmethoxy)acetate

Cat. No.: B8367697
CAS No.: 91012-58-7
M. Wt: 195.21 g/mol
InChI Key: ORHFXIRGPJAIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-pyridinylmethoxy)acetate is an organic compound featuring a pyridine ring substituted with a methoxymethylacetate group. Its structure combines a pyridine moiety (a six-membered aromatic ring with one nitrogen atom) linked via a methyleneoxy bridge to an ethyl acetate group.

Properties

CAS No.

91012-58-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(pyridin-2-ylmethoxy)acetate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-5-3-4-6-11-9/h3-6H,2,7-8H2,1H3

InChI Key

ORHFXIRGPJAIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Synthesis Method (References) Notable Properties/Applications
Ethyl 2-(2-pyridinylmethoxy)acetate Pyridine ring with methoxymethylacetate substituent Likely nucleophilic substitution (inferred) Intermediate in drug synthesis
Ethyl 2-(pyridin-2-yl)acetate (CAS 1393566-89-6) Pyridine ring directly bonded to acetate group (no methoxy bridge) Alkylation of pyridine derivatives Pharmacological precursor
Ethyl 2-(pyrimidin-2-ylthio)acetate Pyrimidine ring with thioether linkage (S instead of O) Reflux with ethyl chloroacetate and K₂CO₃ in acetone Anticancer/antimicrobial agent
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietane-oxygen and thioether groups on pyrimidine Reaction with 2-chloromethylthiirane Bioactive compound with antiviral potential
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS 5552-83-0) Methyl substituent on pyridine ring Esterification of 6-methylpyridine-2-acetic acid Ligand in coordination chemistry

Key Findings from Research

  • Synthesis Methods: Ethyl 2-(pyridinylmethoxy)acetate derivatives are typically synthesized via nucleophilic substitution or esterification. For example, thioether analogs like Ethyl 2-(pyrimidin-2-ylthio)acetate are prepared by reacting mercaptopyrimidines with ethyl chloroacetate under basic conditions . The absence of direct evidence for the target compound’s synthesis suggests analogous methods involving 2-pyridinylmethanol and ethyl bromoacetate.
  • Functional Group Impact: The methoxy bridge in this compound enhances steric bulk and polarity compared to simpler pyridyl acetates (e.g., Ethyl 2-(pyridin-2-yl)acetate) . This may influence solubility and binding affinity in drug-receptor interactions.
  • This underscores the need for rigorous toxicity profiling of pyridine-acetate derivatives.
  • Pharmacological Applications :

    • Pyridinylmethoxyacetates are utilized in prodrug design. For instance, Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS 1393566-89-6) is a key intermediate in Proxymetacaine synthesis .
    • Thioether variants (e.g., pyrimidin-2-ylthioacetates) show promise as antimicrobial agents due to their ability to disrupt bacterial membranes .

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